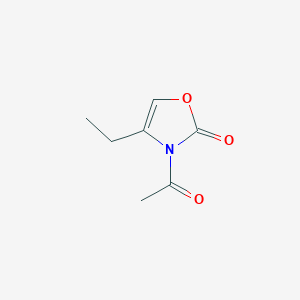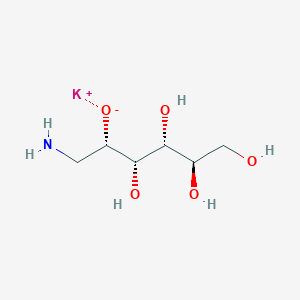
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is a complex organic compound that features a potassium ion bonded to a sugar derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate typically involves the reaction of a sugar derivative with a potassium salt. The process begins with the protection of hydroxyl groups on the sugar molecule, followed by the introduction of an amino group. The final step involves the deprotection of the hydroxyl groups and the addition of a potassium ion under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different sugar derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different sugar alcohols.
科学的研究の応用
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups and amino group allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
類似化合物との比較
Similar Compounds
- Potassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
- Sucrose Octasulfate Potassium Salt
Uniqueness
Potassium (2S,3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate is unique due to its specific arrangement of hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar potassium salts and sugar derivatives.
特性
分子式 |
C6H14KNO5 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
potassium;(2S,3R,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-olate |
InChI |
InChI=1S/C6H14NO5.K/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8,10-12H,1-2,7H2;/q-1;+1/t3-,4+,5+,6+;/m0./s1 |
InChIキー |
ZLJUKNJBBSVPNN-BTVCFUMJSA-N |
異性体SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])N.[K+] |
正規SMILES |
C(C(C(C(C(CO)O)O)O)[O-])N.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-fluoro-7-nitrobenzo[b]furan-2-carboxylate](/img/structure/B12866128.png)
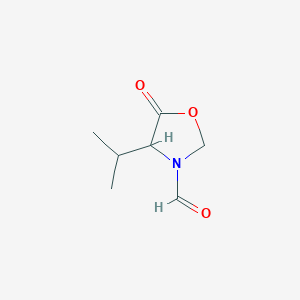

![4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline](/img/structure/B12866153.png)
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
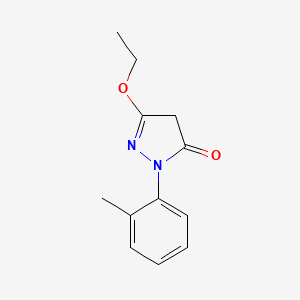
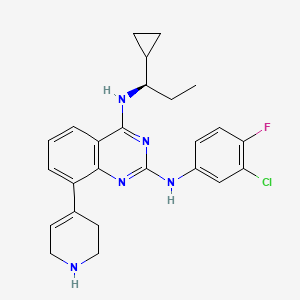

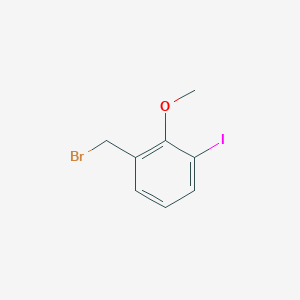
![(5R,7AR)-5-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12866207.png)



